molecular formula C13H14 B14332526 2,3,4,4A-Tetrahydro-1H-fluorene CAS No. 107146-94-1

2,3,4,4A-Tetrahydro-1H-fluorene

Cat. No.: B14332526
CAS No.: 107146-94-1
M. Wt: 170.25 g/mol
InChI Key: FCYUMVSUVSVSRC-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-1H-fluorene is a polycyclic hydrocarbon with the molecular formula C13H14 and a molecular weight of 170.25 g/mol . This saturated fluorene derivative is characterized by its partially hydrogenated structure, which makes it a valuable intermediate in organic and medicinal chemistry research . It serves as a versatile building block for the synthesis of more complex polycyclic compounds, including various fluorescent probes and functional materials . Fluorene-based scaffolds are of significant interest in the development of advanced materials due to their optoelectronic properties . As a foundational chemical, it enables researchers to explore novel reaction pathways and create specialized molecular architectures for applications in material science and chemical biology. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107146-94-1

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2,3,4,4a-tetrahydro-1H-fluorene

InChI

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7,9,13H,2,4,6,8H2

InChI Key

FCYUMVSUVSVSRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=CC=CC=C3C2C1

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2,3,4,4a Tetrahydro 1h Fluorene and Its Analogues

Catalytic Hydrogenation Approaches for Fluorene (B118485) Core Saturation

Catalytic hydrogenation represents a classical and widely utilized method for the reduction of aromatic systems. The selective saturation of the fluorene core to yield 2,3,4,4a-tetrahydro-1H-fluorene requires careful control over catalyst selection and reaction conditions to avoid over-hydrogenation to perhydrofluorene (B166505) or the formation of other isomers.

General Catalytic Hydrogenation Protocols for Fluorene Derivatives

The hydrogenation of fluorene and its derivatives typically involves the use of heterogeneous catalysts in the presence of high-pressure hydrogen gas. Common catalysts for this transformation include platinum group metals such as palladium, platinum, and ruthenium, as well as Raney nickel. rsc.orgnih.gov The choice of catalyst support, such as activated carbon (C), alumina (B75360) (Al2O3), or calcium carbonate (CaCO3), can also influence the activity and selectivity of the reaction. core.ac.uk

The reaction is generally carried out in a solvent that can dissolve the fluorene substrate and is inert under the reaction conditions. Alcohols, such as ethanol, and hydrocarbons are common choices. The temperature and pressure are critical parameters that need to be optimized to achieve the desired level of saturation. rsc.orgresearchgate.net For the partial hydrogenation of polycyclic aromatic hydrocarbons (PAHs), milder conditions are generally preferred to prevent complete saturation of all aromatic rings.

Examination of Catalyst Systems and Reaction Conditions for Selective Saturation

The selective synthesis of this compound over other hydrogenated products is a significant challenge. The product distribution is highly dependent on the catalyst system and the operational parameters.

Ruthenium nanoparticles stabilized by PPh3 have been shown to be efficient for the partial hydrogenation of PAHs under mild conditions, with selectivity being tunable by optimizing the reaction conditions. rsc.org For instance, in the hydrogenation of other PAHs, it has been observed that hydrogenation primarily occurs on the less substituted ring. rsc.org

Palladium on carbon (Pd/C) is a commonly used catalyst for hydrogenation, but it can sometimes lead to over-reduction if the reaction is not carefully monitored. researchgate.netqualitas1998.net Raney Nickel is another effective catalyst, often favored in industrial applications due to its lower cost, and it can be used for the reduction of various functional groups under pressure. nih.govchemicalforums.com Comparative studies on the hydrodehalogenation of aromatic compounds have shown different reactivity patterns for Pd/C and Raney Ni, highlighting the importance of catalyst choice for selectivity. nih.gov

The influence of temperature and hydrogen pressure is also paramount. Higher temperatures and pressures generally lead to higher reaction rates and more extensive hydrogenation. rsc.org Therefore, to achieve partial saturation, a careful balance of these parameters is necessary. For example, in the selective hydrogenation of other substrates, tuning the temperature has been shown to be crucial for achieving the desired product selectivity. nih.gov

Catalyst SystemSupportTypical ConditionsSelectivity Notes
PalladiumCarbon (Pd/C)H2 (variable pressure), Room to moderate temp.Can be highly active, risk of over-hydrogenation. researchgate.netqualitas1998.net
Raney Nickel-H2 (high pressure), Elevated temp.Cost-effective, can reduce various functional groups. nih.govchemicalforums.com
Platinum Oxide (Adam's catalyst)-H2 (variable pressure), Room temp.Effective for aromatic ring hydrogenation.
Ruthenium nanoparticlesPPh3 stabilizedH2 (mild pressure), Mild temp.Good selectivity for partial hydrogenation of PAHs. rsc.org

Gold(I)-Catalyzed Annulation Reactions for Tetrahydrofluorene Scaffolds

In recent years, gold(I) catalysis has emerged as a powerful tool for the construction of complex molecular architectures. The synthesis of fluorene and, by extension, tetrahydrofluorene scaffolds can be achieved through gold(I)-catalyzed intramolecular reactions.

Intramolecular Electrophilic Attack Initiated by Gold(I) Carbene Intermediates

The highly electrophilic gold(I) carbene intermediates generated from the retro-Buchner reaction can undergo intramolecular reactions with tethered arenes. This intramolecular Friedel-Crafts-type attack leads to the formation of the fluorene ring system. This methodology has been successfully applied to the synthesis of a range of fluorenes and offers a distinct advantage in terms of reaction conditions and substrate scope. The process is believed to occur stepwise, involving the cleavage of two carbon-carbon bonds on a relatively flat potential energy surface.

Electrocyclization-Based Synthetic Routes to Tetrahydrofluorene Cores

Electrocyclic reactions, a class of pericyclic reactions, offer another strategic approach to the synthesis of cyclic systems, including the tetrahydrofluorene core. These reactions involve the concerted reorganization of π-electrons to form a σ-bond and a new ring.

The formation of the five-membered ring in the tetrahydrofluorene system can be envisioned through an electrocyclization reaction. A key example of a relevant electrocyclic reaction is the Nazarov cyclization, which is a 4π-electron electrocyclic ring closure of a divinyl ketone to a cyclopentenone under thermal or acidic conditions. While not directly producing a tetrahydrofluorene, the principles of the Nazarov reaction can be applied to suitably designed precursors.

The stereochemical outcome of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is conducted under thermal or photochemical conditions. For a thermal 4n π-electron system, a conrotatory motion of the termini of the conjugated system is observed, while for a (4n+2) π-electron system, a disrotatory motion occurs. The reverse is true for photochemical reactions. This stereospecificity is a powerful tool for controlling the relative stereochemistry of the newly formed chiral centers in the tetrahydrofluorene core. For instance, the conrotatory electrocyclization of polyfluorinated 1,1-diphenyl-1-ethyl cations has been shown to lead to the formation of polyfluoro-9-methylfluorenes. nih.gov

Nazarov-Type Cyclization for Heterorsc.orgprinceton.eduprinceton.eduABC Tetrahydrofluorene Scaffolds

A notable and efficient method for constructing the tetrahydrofluorene core involves a Nazarov-type electrocyclization. This strategy has been successfully applied to create hetero rsc.orgprinceton.eduprinceton.eduABC tricyclic systems, which are structurally related to Taiwaniaquinoids and C-nor-D homosteroids. nih.gov The reaction proceeds under mild and catalytic conditions, typically utilizing a Lewis acid such as Scandium triflate (Sc(OTf)₃) in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov This approach is characterized by high yields and demonstrates considerable generality, allowing for the synthesis of a variety of polycycles, including those with rare heterotricyclic rsc.orgrsc.orgrsc.orgABC skeletons. nih.gov

The core of this methodology is the 4π-electrocyclic ring closure of a divinyl ketone precursor, which, under the influence of the catalyst, cyclizes to form a cyclopentenyl cation. A subsequent elimination step then furnishes the final tetrahydrofluorene scaffold. The mild reaction conditions and the catalytic nature of the process make it an attractive and atom-economical route to these complex molecular architectures. nih.gov

Regioselective Synthesis under Catalytic Conditions

Regioselectivity is a critical aspect of synthesizing substituted tetrahydrofluorenes. Catalytic conditions have been optimized to control the outcome of cyclization reactions, ensuring the formation of the desired regioisomer. For instance, in the context of the Fischer indole (B1671886) synthesis to produce tetrahydro-1H-carbazoles, which are nitrogen-containing analogues of tetrahydrofluorenes, the choice of catalyst and solvent is paramount. rsc.org Acetic acid has been effectively used as both a catalyst and a solvent in the reaction between L-menthone and various substituted phenyl hydrazines, leading to the regioselective formation of 2,3,4,4a-tetrahydro-1H-carbazole diastereomers. rsc.org

Similarly, in other cycloaddition strategies, the regioselectivity is governed by the electronic properties of the reactants and the catalyst employed. For example, in 1,3-dipolar cycloadditions to form pyrazole (B372694) rings, a deep screening of the base, solvent, and temperature is often necessary to achieve high regioselectivity. nih.govorganic-chemistry.org Mechanistic studies, including stereochemical analysis of intermediates, often reveal a stepwise cycloaddition pathway rather than a concerted one, where the initial nucleophilic attack dictates the regiochemical outcome. organic-chemistry.org

Diels-Alder Cycloaddition Strategies for Functionalized Tetrahydrofluorenes

The Diels-Alder reaction represents a powerful and versatile tool for the construction of the cyclohexene (B86901) ring within the tetrahydrofluorene framework. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

Normal Electron-Demand Diels-Alder Reactions Utilizing 2-Vinylindenes

A successful strategy for synthesizing functionalized tetrahydrofluorenes employs a normal electron-demand Diels-Alder reaction. uni.lu In this approach, electron-rich 2-vinylindenes act as the diene component, reacting with various dienophiles. uni.lu The synthesis of these crucial 2-vinylindene precursors can be achieved through a platinum-catalyzed cycloisomerization reaction of the corresponding 2-indenylpivalates. uni.lu The reactivity of the diene can be enhanced by the presence of electron-donating groups, such as methoxy (B1213986) groups, at the 4- and 7-positions of the indene (B144670) ring system. uni.lu The regioselectivity of these cycloadditions has been rationalized using Density Functional Theory (DFT) calculations. uni.lu

Diene ComponentDienophileProductReference
Electron-rich 2-vinylindenesVarious dienophilesFunctionalized tetrahydrofluorenes uni.lu
2-AllenylindeneDienophileCycloaddition product uni.lu

Functionalization and Diversification through Dienophile Variation

The versatility of the Diels-Alder approach lies in the ability to vary the dienophile, which allows for the introduction of a wide range of functional groups into the resulting tetrahydrofluorene scaffold. The reaction accommodates a broad spectrum of dienophiles, including those with electron-withdrawing groups, which enhance the reaction rate in normal electron-demand Diels-Alder reactions. uni.lukhanacademy.org This flexibility is crucial for creating libraries of tetrahydrofluorene analogues for applications in medicinal chemistry and materials science. By carefully selecting the dienophile, chemists can tailor the properties of the final product. For instance, the use of dienophiles containing esters, ketones, or nitriles can introduce handles for further chemical transformations.

In contrast to normal electron-demand reactions, inverse-electron-demand Diels-Alder (IEDDA) reactions feature an electron-poor diene and an electron-rich dienophile. rsc.orgnih.gov This variant expands the scope of the Diels-Alder reaction for constructing heterocyclic systems and has found applications in bioconjugation. sigmaaldrich.comrsc.org While not directly applied to the synthesis of the parent this compound in the provided context, the principles of IEDDA highlight the broad utility of cycloaddition strategies in synthetic chemistry. nih.govnih.govscispace.com

Palladium-Catalyzed Cyclization and C-H Functionalization Approaches

Palladium catalysis has emerged as a powerful platform for the synthesis of complex carbocyclic and heterocyclic systems, including hydrofluorene derivatives. These methods often exhibit high levels of chemo- and regioselectivity.

Stereocontrolled Intramolecular Heck-Type Cyclization for Hydrofluorene Derivatives

The intramolecular Heck reaction provides a robust method for the stereocontrolled synthesis of hydrofluorene derivatives. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene tethered within the same molecule. wikipedia.org The cyclization typically proceeds via a syn-addition of the organopalladium species to the double bond, followed by a syn-β-hydride elimination to regenerate the palladium(0) catalyst and form the product. The stereochemistry of the newly formed stereocenters can often be controlled by the use of chiral palladium complexes. wikipedia.org

This methodology is particularly advantageous for its ability to tolerate a wide range of functional groups and for its capacity to construct strained ring systems. princeton.edu The regioselectivity of the intramolecular Heck reaction is generally high, with a preference for exo cyclization to form five- and six-membered rings. princeton.eduwikipedia.org This stereocontrolled approach is invaluable for the synthesis of complex natural products containing the hydrofluorene core. wikipedia.org

Reaction TypeKey FeaturesApplicationReference
Intramolecular Heck ReactionPalladium-catalyzed, stereocontrolledSynthesis of hydrofluorene derivatives princeton.eduwikipedia.org
Tandem Heck ReactionsSequential cyclizationsConstruction of complex ring systems wikipedia.org

Mechanistic Exploration of 5-exo-trig Cyclizations and Hydride Transfer

The formation of five-membered rings through 5-exo-trig cyclizations is a powerful and widely utilized strategy in organic synthesis. This process, governed by Baldwin's rules, is kinetically favored and often proceeds with high regioselectivity. nih.govharvard.edu In the context of tetrahydrofluorene synthesis, this type of cyclization can be a key step in constructing the fused cyclopentane (B165970) ring.

The mechanism often involves the generation of a radical or a cationic intermediate that subsequently undergoes intramolecular cyclization onto a suitably positioned double bond. nih.gov For instance, a thiyl-radical-mediated 5-exo-trig cyclization has been shown to proceed in high yield and with complete regioselectivity. nih.gov The stereochemical outcome of such cyclizations is influenced by the existing stereocenters in the substrate and the nature of the substituents on the olefin. nih.gov

In some synthetic pathways, the initial cyclization product may undergo further rearrangement, such as a hydride transfer, to yield the final, more stable tetrahydrofluorene core. The driving force for such a transfer is often the formation of a more stabilized carbocation or a conjugated system. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of these pathways, helping to rationalize the observed product distribution and the preference for either 5-exo-trig or alternative cyclization modes like 6-endo-trig. nih.govrsc.orgresearchgate.net

Pd(0)-Catalyzed Benzylic C(sp³)–H Functionalization for Tetrahydro-2H-fluorene Synthesis

A significant advancement in the synthesis of tetrahydro-2H-fluorenes involves the use of palladium(0)-catalyzed benzylic C(sp³)–H functionalization. kyoto-u.ac.jpnih.gov This method offers a direct and atom-economical approach to constructing the fluorene core by forming a carbon-carbon bond via the activation of a typically unreactive C-H bond. kyoto-u.ac.jp

The success of this intramolecular cyclization is critically dependent on the substitution pattern of the aromatic ring. Specifically, the presence of substituents at both positions ortho to the benzylic group is crucial to prevent an undesired C(sp²)–H functionalization and to favor the desired C(sp³)–H activation. kyoto-u.ac.jpnih.gov

The reaction is typically carried out using a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate (Cs₂CO₃) and an additive such as pivalic acid in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. kyoto-u.ac.jp This methodology has been successfully applied to the synthesis of the right-hand fragment of the hexacyclic triterpenoid (B12794562) benzohopane. kyoto-u.ac.jpnih.gov

Table 1: Key Parameters for Pd(0)-Catalyzed Benzylic C(sp³)–H Functionalization

ParameterDescriptionReference
Catalyst Pd(PPh₃)₄ (Palladium(0) source) kyoto-u.ac.jp
Base Cs₂CO₃ (Cesium Carbonate) kyoto-u.ac.jp
Additive Pivalic Acid kyoto-u.ac.jp
Solvent DMF (N,N-dimethylformamide) kyoto-u.ac.jp
Temperature 140 °C kyoto-u.ac.jp
Key Substrate Feature Substituents at both ortho positions to the benzylic group kyoto-u.ac.jpnih.gov

Multicomponent Reactions Incorporating Fluorene-Based Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgfrontiersin.org This approach offers significant advantages in terms of step economy, convergence, and the rapid generation of molecular diversity. nih.govnih.gov

While direct MCRs for the de novo synthesis of the this compound core are not extensively documented, the principles of MCRs can be applied to construct complex molecules that incorporate a pre-existing fluorene or tetrahydrofluorene scaffold. For instance, a fluorene derivative with appropriate functional groups could serve as a component in well-established MCRs like the Ugi or Passerini reactions to build diverse molecular architectures. frontiersin.orgfrontiersin.org

The power of MCRs lies in their ability to generate complex products in a single step, often with the formation of multiple new bonds. frontiersin.org The development of novel MCRs that directly lead to the formation of the tetrahydrofluorene ring system remains an active area of research.

Emerging Synthetic Routes and Methodological Innovations for Tetrahydrofluorene Architectures

The field of organic synthesis is constantly evolving, with new methodologies continually being developed to construct complex molecular architectures like tetrahydrofluorenes. Recent innovations focus on improving efficiency, selectivity, and environmental sustainability.

One emerging area is the development of novel catalytic systems. For example, new palladium catalysts with specifically designed ligands are being explored to achieve C-H functionalization under milder conditions and with greater substrate scope. researchgate.net Additionally, the use of other transition metals is being investigated to effect similar cyclizations.

Another area of innovation is the application of cascade or domino reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly assemble the target molecule. nih.gov These reactions can be initiated by various stimuli, including light (photochemical reactions) or the action of a catalyst.

Elucidation of Reaction Mechanisms and Mechanistic Pathways in Tetrahydrofluorene Synthesis

Mechanistic Investigations of Gold(I)-Catalyzed Reactions

Gold(I) catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate π-systems. acs.org In the context of tetrahydrofluorene synthesis, gold(I) catalysis facilitates novel annulation processes through highly reactive intermediates. acs.org

The synthesis of fluorene (B118485) derivatives, including the tetrahydrofluorene core, can be achieved via gold(I)-catalyzed reactions that proceed through electrophilic gold(I) carbene intermediates. acs.org These carbenes can be generated from the retro-Buchner reaction of 1,3,5-cycloheptatriene derivatives catalyzed by cationic gold(I) complexes. acs.org Once formed, these highly electrophilic species can be trapped intramolecularly by nearby alkene or arene moieties to construct the fused ring system. acs.org

The general pathway for the formation of the 2,3,4,4a-tetrahydro-1H-fluorene skeleton involves an intramolecular Friedel-Crafts-type attack of the gold(I) carbene onto an alkene. acs.org According to Density Functional Theory (DFT) calculations, this process begins with the electrophilic attack of the gold(I) carbene on the alkene within a precursor molecule, leading to the formation of a cyclopropyl (B3062369) intermediate (a gold-containing bicyclo[4.1.0]heptane derivative). acs.org This intermediate subsequently undergoes a 1,2-hydride shift, which ultimately yields the (η²-alkene)Au(I) complex of the final tetrahydrofluorene product. acs.org The intermediates generated in these annulations behave more like free carbenes than benzylic carbocations, a significant mechanistic feature. acs.org

During the gold(I)-catalyzed synthesis of indenes and fluorenes, fascinating mechanistic dichotomies have been observed. acs.org Specifically, the reaction pathway can be influenced by competition between a concerted 1,2-hydride shift and a novel 1,4-metallotropic migration. acs.org

In the formation of this compound from a specific cycloheptatriene (B165957) precursor, the reaction proceeds through an intermediate that can theoretically undergo either a 1,2-H shift or a 1,4-metallotropic migration. acs.org DFT calculations have been instrumental in elucidating why one pathway is favored over the other. acs.org The calculations revealed that the transition state for the 1,2-H shift is energetically more favorable than that for the suprafacial 1,4-metallotropic migration. acs.org This difference in activation energy explains the selective formation of the this compound product over a more stable, but kinetically inaccessible, isomer. acs.org

Table 1: Calculated Energy Barrier Difference in Tetrahydrofluorene Formation This table presents the calculated energy difference between the two competing transition states in the gold(I)-catalyzed formation of this compound.

Mechanistic Pathway Relative Energy of Transition State (kcal mol⁻¹) Outcome
1,2-Hydride Shift 0.0 (Reference) Favored Pathway
1,4-Metallotropic Migration +3.9 Disfavored Pathway

Data sourced from DFT calculations. acs.org

This kinetic control, dictated by the lower energy barrier of the 1,2-H shift, is a crucial factor in determining the final product structure in these complex gold-catalyzed cyclizations. acs.org

Theoretical Understanding of Electrocyclization Processes

Electrocyclization reactions are powerful, stereospecific methods for ring construction in organic synthesis. masterorganicchemistry.com They involve the formation of a sigma bond between the termini of a conjugated π-system. masterorganicchemistry.com

A practical and efficient method for accessing the tetrahydrofluorene researchgate.netresearchgate.netresearchgate.net tricyclic core involves a Nazarov-type electrocyclization. nih.gov This reaction can be performed under mild, catalytic conditions, for example, using scandium(III) triflate (Sc(OTf)₃) in dichloromethane (B109758) at room temperature, to produce high yields of the desired polycyclic structures. nih.gov The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone (or a cationic equivalent) to form a cyclopentenone ring, which in this case is fused to other rings to create the tetrahydrofluorene scaffold. researchgate.net

Quantum chemical calculations provide fundamental insights into the energetics and stereochemical outcomes of such electrocyclizations. youtube.com Computational studies on 4π electrocyclizations, like the Nazarov reaction, analyze the Highest Occupied Molecular Orbital (HOMO) of the π-system to predict the reaction's stereospecificity. masterorganicchemistry.com Theoretical investigations into related electrocyclization reactions have shown that the process can be influenced by factors such as substituent effects and the nature of the excited state (singlet vs. triplet) in photochemical variants. researchgate.net For cationic 4π electrocyclizations, the reaction typically proceeds through a high-energy cyclizing intermediate. researchgate.net Quantum chemical methods, such as those based on the M06-2X functional, are used to investigate the reaction mechanisms and transition states of these complex transformations. researchgate.net

Mechanistic Analysis of Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings with high regio- and stereocontrol. mdpi.com

When constructing the tetrahydrofluorene framework via a Diels-Alder reaction involving an unsymmetrical diene and dienophile, the question of regioselectivity arises. masterorganicchemistry.com Density Functional Theory (DFT) has proven to be a reliable and powerful tool for studying and predicting the outcomes of Diels-Alder reactions. nih.gov By calculating the energies of the possible transition states and products, DFT can rationalize the experimentally observed regioselectivity. mdpi.comchemrxiv.org

The regioselectivity can often be understood by considering the electronic properties of the reactants. masterorganicchemistry.com A common approach involves analyzing the frontier molecular orbitals (FMO) or calculating local reactivity indices derived from DFT. mdpi.com For a normal-electron-demand Diels-Alder reaction, the dominant product is formed by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com DFT calculations at levels such as B3LYP/6-31G(d,p) can be used to model the potential energy surface of the reaction, identifying the transition state with the lowest activation energy, which corresponds to the major regioisomer formed. mdpi.com

For example, studies on related cycloadditions have shown that the formation of one regioisomer (e.g., the "ortho" or "para" product) is favored because its corresponding transition state is lower in energy than the transition state leading to the other isomer (e.g., the "meta" product). masterorganicchemistry.com These computational results generally show good agreement with experimental findings. mdpi.com

Table 2: Representative Application of DFT in Diels-Alder Reactions This table illustrates how DFT calculations are used to predict the major product in a regioselective Diels-Alder reaction by comparing activation and reaction energies.

Product Isomer Calculated Activation Energy (kcal mol⁻¹) Calculated Reaction Energy (kcal mol⁻¹) Predicted Outcome
Regioisomer A ("anti") 15.2 -25.0 Major Product
Regioisomer B ("syn") 17.5 -23.8 Minor Product

Note: Values are hypothetical and for illustrative purposes to represent typical findings from DFT studies on Diels-Alder regioselectivity. mdpi.comchemrxiv.org

By applying these computational methods, chemists can predict and rationalize the regiochemical outcome of Diels-Alder reactions used to synthesize complex scaffolds like this compound. researchgate.netmdpi.com

Palladium-Mediated Reaction Mechanisms

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, offering efficient and selective methods for the formation of carbon-carbon bonds. In the context of tetrahydrofluorene synthesis, palladium-mediated reactions, particularly intramolecular cyclizations, are of significant interest.

Detailed Pathways of Intramolecular Heck-Type Cyclizations

The intramolecular Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems. wikipedia.orgchim.it This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene that is part of the same molecule. wikipedia.org The synthesis of the tetrahydrofluorene core can be efficiently achieved through such a pathway, which is governed by a well-defined catalytic cycle.

The reaction is typically initiated by the oxidative addition of an aryl or vinyl halide/triflate to a coordinatively unsaturated palladium(0) complex, which is often stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. Following this, the tethered alkene coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. This key step, known as intramolecular carbopalladation, forges the new carbon-carbon bond and creates the cyclic structure. wikipedia.orgchim.it The regioselectivity of this insertion is generally high in intramolecular cases, governed primarily by steric factors to form the most stable ring size. princeton.edu

The resulting alkylpalladium(II) intermediate then undergoes syn-β-hydride elimination to form a double bond within the newly formed ring, yielding the tetrahydrofluorene derivative and a palladium-hydride species. The final step is a reductive elimination, typically in the presence of a base, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org The intramolecular Heck reaction is advantageous due to its tolerance of a wide variety of functional groups and its ability to create sterically hindered C-C bonds under relatively mild conditions. princeton.edu

Table 1: Key Stages of the Intramolecular Heck Reaction

StageDescriptionKey Intermediates
Oxidative Addition The aryl or alkenyl halide adds to the Pd(0) catalyst.Arylpalladium(II) halide complex
Migratory Insertion The tethered alkene inserts into the Pd-C bond.Alkylpalladium(II) complex
β-Hydride Elimination A hydrogen atom is eliminated to form an alkene.Palladium(II) hydride complex
Reductive Elimination The catalyst is regenerated with the help of a base.Pd(0) complex

Reductive Elimination Steps in Palladium(0)-Catalyzed C(sp³)–H Activation

While classical Heck reactions involve C(sp²)–H bonds, modern advancements have enabled the activation of typically inert C(sp³)–H bonds. The term "Palladium(0)-catalyzed C(sp³)–H activation" can be mechanistically nuanced. Catalytic cycles for C-H activation often involve a Pd(II)/Pd(IV) pathway rather than a direct reaction with Pd(0). core.ac.ukrsc.org

In a typical Pd(II)/Pd(IV) catalytic cycle for C(sp³)–H functionalization, the reaction is initiated by a Pd(II) salt. A directing group on the substrate coordinates to the palladium center, positioning it for the C–H activation step. This step often proceeds via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This Pd(II) species is then oxidized to a high-valent Pd(IV) complex by an external oxidant.

Radical Reactions and Their Role in Fluorene Derivative Chemistry

Radical reactions offer alternative pathways for the synthesis and modification of fluorene derivatives. These reactions involve highly reactive intermediates with unpaired electrons and can be initiated by heat, light, or chemical reagents.

The pyrolysis of certain fluorene precursors, such as tribiphenylenepropane isomers, has been shown to proceed through radical mechanisms. Electron Spin Resonance (ESR) studies have confirmed the formation of radical species during the thermal homolysis of these compounds. oup.com These radical intermediates can then undergo intramolecular reactions to form fluorene and its derivatives, or intermolecular disproportionation reactions to yield products like 9,9′-bifluorenyl. oup.com

In atmospheric chemistry, fluorene can be degraded through reactions initiated by radicals like hydroxyl (OH), chlorine (Cl), and nitrate (B79036) (NO₃). bohrium.comnih.gov For instance, the reaction initiated by a chlorine radical predominantly involves hydrogen abstraction from the C9 position of fluorene, leading to the formation of a stable 9-fluorenyl radical. bohrium.com This resonance-stabilized radical is a key intermediate that can lead to the formation of various secondary pollutants. bohrium.comresearchgate.net Similarly, reactions with NO₃ radicals can produce oxygenated and nitrated fluorene derivatives. bohrium.com

Furthermore, radical-radical reactions involving the fluorenyl radical are considered important in the molecular mass growth processes that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and carbonaceous nanoparticles in combustion and astrophysical environments. researchgate.net The fluorenyl radical can react with other radical species, such as the methyl radical, leading to ring expansion and the formation of larger, more complex aromatic structures like phenanthrene (B1679779) and anthracene. researchgate.net

Table 2: Examples of Radical Reactions in Fluorene Chemistry

Reaction TypeInitiator/ConditionsKey Radical IntermediateProducts
Pyrolysis High TemperatureFluorenyl-type radicalsFluorene, 9,9′-Bifluorenyl oup.com
Atmospheric Oxidation Cl· or NO₃· radicals9-Fluorenyl radical bohrium.comOxygenated/Nitrated PAHs bohrium.com
PAH Growth Radical-radical reactionFluorenyl radical researchgate.netPhenanthrene, Anthracene researchgate.net
Selective Oxidation Light (390 nm LED), Cage CatalystIntermediate radical speciesFluorenone derivatives rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 2,3,4,4a Tetrahydro 1h Fluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the atomic framework. slideshare.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for assigning the specific positions of hydrogen and carbon atoms within the 2,3,4,4a-tetrahydro-1H-fluorene scaffold. The chemical shift (δ) of each nucleus in the NMR spectrum is highly sensitive to its local electronic environment, allowing for the differentiation of atoms throughout the molecule. slideshare.net For instance, in derivatives of the fluorene (B118485) family, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the protons of the saturated tetrahydro- portion of the molecule appear in the upfield region. researchgate.netchemicalbook.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning these resonances. bas.bgresearchgate.net HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the piecing together of the molecular structure. youtube.com For example, an HMBC experiment could show a correlation between a proton on the aromatic ring and a carbon atom in the saturated ring, confirming their connectivity. researchgate.net

Furthermore, NMR spectroscopy, through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, provides critical information for conformational analysis. nih.gov The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows researchers to deduce the preferred spatial arrangement of atoms, such as the puckering of the saturated rings in the tetrahydrofluorene core. nih.gov NOE experiments identify protons that are close in space, even if they are not directly bonded, offering further constraints for determining the molecule's three-dimensional conformation.

Table 1: Representative ¹H and ¹³C NMR Data for Fluorene Derivatives Note: The chemical shifts are illustrative and can vary based on substitution and solvent.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.2 - 8.4 researchgate.net 122 - 160 researchgate.net
Aliphatic Protons (CH₂) 2.0 - 3.5 researchgate.net 21 - 40 researchgate.net
Spiro Carbon - ~38 researchgate.net

When synthesizing derivatives of this compound that contain multiple stereocenters, a mixture of diastereomers can be formed. 182.160.97tru.ca NMR spectroscopy is a primary tool for determining the ratio of these diastereomers in a product mixture. researchgate.net Since diastereomers are chemically distinct, they will, in principle, have different NMR spectra. youtube.com

Often, specific protons in each diastereomer will have slightly different chemical shifts, resulting in separate signals in the ¹H NMR spectrum. By carefully integrating the areas of these distinct signals, the relative abundance of each diastereomer can be accurately calculated. researchgate.netresearchgate.net For example, in the synthesis of spiro indenoquinoxaline derivatives, the diastereomeric ratio was determined by integrating separated signals in the ¹H NMR spectra, with one study reporting a ratio of 2.85:1 for a specific pair of diastereomers. researchgate.net In cases where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, simplifying the spectrum and allowing for more reliable integration and quantification. rsc.orgmanchester.ac.uk

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information on molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the study of compounds like this compound. nih.govescholarship.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the molecular formula of the parent compound and its derivatives by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, HRMS can easily differentiate between C₁₃H₁₄O (nominal mass 186) and a different compound with the same nominal mass but a different formula.

In addition to confirming the molecular formula, HRMS is instrumental in fragmentation studies. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of this fragmentation is characteristic of the molecule's structure. By analyzing the precise masses of these fragments, researchers can deduce the connectivity of the original molecule, corroborating structural assignments made by NMR. frontiersin.org For example, studies on the photodissociation of fluorene have shown that a major fragmentation pathway involves the loss of acetylene (B1199291) (C₂H₂). frontiersin.org

Table 2: HRMS Data for a Hypothetical Derivative of this compound

Ion Calculated m/z Measured m/z Difference (ppm) Inferred Formula
[M+H]⁺ 217.0859 217.0865 2.8 C₁₄H₁₃O₂

X-ray Crystallography for Definitive Molecular Geometry and Stereochemistry

While NMR and MS provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. preprints.org

The technique of single-crystal X-ray diffraction is the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of the compound is required. sci-hub.se This crystal is bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern contains detailed information about the electron density within the crystal, from which a three-dimensional model of the molecule can be constructed. mdpi.com

This model reveals precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. mdpi.com For chiral molecules and their derivatives, X-ray crystallography provides an absolute determination of stereochemistry. rsc.org It can definitively establish the relative and absolute configuration of all stereocenters within the molecule, resolving any ambiguities that may remain after spectroscopic analysis. sci-hub.se For example, in a derivative of 2,3,4,7-tetrahydro-1H-inden-2-ol, a related structure, single-crystal X-ray analysis revealed that the cyclopentadienyl (B1206354) rings adopted an eclipsed conformation. sci-hub.se

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,3,4,7-Tetrahydro-1H-inden-2-ol
Fluorene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for the identification of functional groups and the elucidation of molecular structure.

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint that is highly sensitive to its structural components. For a molecule like this compound, the FTIR spectrum can be conceptually divided into regions corresponding to the vibrations of the aromatic and the saturated aliphatic portions of the molecule.

Aromatic C-H and C=C Vibrations: The aromatic part of the molecule gives rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. beilstein-journals.org The number and position of these bands can be influenced by the substitution pattern on the aromatic ring.

Aliphatic C-H Vibrations: The tetrahydrogenated part of the molecule is characterized by C-H stretching vibrations of the CH₂ groups, which are expected in the 2950-2850 cm⁻¹ range. The bending vibrations (scissoring and rocking) of these groups typically occur around 1465 cm⁻¹ and in the broader 1350-1150 cm⁻¹ region, respectively.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₂)Asymmetric & Symmetric Stretching2950 - 2850
Aromatic C=CStretching1600 - 1450
Aliphatic C-H (CH₂)Scissoring (Bending)~1465
Aliphatic C-H (CH₂)Rocking (Bending)1350 - 1150
This table is a generalized representation based on established group frequencies.

Electronic Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic moiety. The partial saturation of one of the rings disrupts the full conjugation of a fluorene-like system, which will be reflected in the energy and intensity of the absorption bands.

π→π Transitions:* The primary electronic transitions observed in the UV-Vis spectrum of aromatic compounds are π→π* transitions. For the benzene (B151609) ring within the tetrahydrofluorene structure, these transitions are expected to give rise to two main absorption bands. The more intense band, corresponding to the primary aromatic absorption, is typically found at shorter wavelengths, while a band with a finer vibrational structure, known as the benzenoid band, appears at longer wavelengths.

In comparison to the fully aromatic fluorene, which exhibits absorption maxima at several wavelengths in the UV region, the spectrum of this compound would likely show a blue shift (a shift to shorter wavelengths) and a simplification of the spectrum due to the reduced conjugation. The exact position and molar absorptivity (ε) of these bands are influenced by the solvent and the specific substitution on the aromatic ring.

The photophysical properties of various fluorene derivatives have been studied, and their UV-Vis absorption spectra provide a basis for understanding the electronic behavior of the core structure. For example, fluorene-4-carboxylic acid in methanol (B129727) exhibits absorption maxima that can be compared to the parent fluorene system. spectrabase.com

CompoundSolventAbsorption Maxima (λ_max) (nm)
FluoreneNot Specified~262, ~290, ~301
Fluorene-4-carboxylic acidMethanolNot explicitly stated, but spectrum available spectrabase.com
This compoundNot SpecifiedExpected to be blue-shifted relative to fluorene
Data for fluorene is for general reference. Specific data for this compound is not available in the cited literature and is presented as an expected trend. nist.gov

The study of the electronic spectra of these and related molecules is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs), where the electronic properties of the fluorene core are systematically tuned. beilstein-journals.org

Research Applications of 2,3,4,4a Tetrahydro 1h Fluorene Scaffolds in Advanced Organic Synthesis

Synthesis of Natural Product Analogues and Biologically Inspired Scaffolds

The structural core of 2,3,4,4A-tetrahydro-1H-fluorene is embedded within a variety of natural products, making it an attractive template for the synthesis of their analogues. These synthetic efforts are crucial for elucidating structure-activity relationships, improving biological efficacy, and providing access to larger quantities of rare natural compounds for further investigation.

Derivation from Taiwaniaquinoids and Related Polycyclic Systems

Taiwaniaquinoids, a class of naturally occurring compounds, feature a complex polycyclic system that often includes the tetrahydrofluorene motif. An efficient synthetic route to taiwaniaquinoids bearing the 4a-methyltetrahydrofluorene skeleton has been developed. researchgate.net This methodology has been successfully applied to the synthesis of (+/-)-dichroanone and (+/-)-taiwaniaquinone H. researchgate.net The fluorene (B118485) structural motif is also present in many other natural products and bioactive compounds. researchgate.net For instance, hirsutellones are fungal natural products that contain a decahydrofluorene ring system connected to a macrocyclic para-cyclophane. nih.gov

Construction of C-nor-D-Homosteroids and Structurally Related Molecules

C-nor-D-homosteroids are a class of steroids characterized by a contracted C-ring and an expanded D-ring. nih.gov The synthesis of the C-nor-D-homosteroid skeleton has been approached through various strategies, including ring-by-ring construction. nih.gov In one such approach, a tetralone derivative served as the precursor for the C and D rings, with the A and B rings being introduced sequentially via a Robinson annulation to form a tetracyclic compound. nih.gov This demonstrates the utility of building blocks that can be elaborated into the characteristic fused ring systems of these modified steroids.

Building Blocks for Complex Polycycles and Embedded Core Structures

The inherent tricyclic nature of the this compound scaffold makes it an ideal starting point for the synthesis of more elaborate polycyclic frameworks. Through strategic functionalization and subsequent ring-forming reactions, chemists can access a wide array of novel and complex molecular architectures.

Accessing Novel Polycyclic Frameworks through Annulation and Cyclization

Annulation and cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules. scripps.edursc.org These processes involve the formation of a new ring onto a pre-existing system. scripps.edu The fusion of a new ring to a molecule via two new bonds is a key strategy for building complexity. scripps.edu Phosphine-catalyzed [3+2] and [4+3] annulation reactions, for example, have been developed to create pharmaceutically relevant tetrahydroisoquinoline derivatives. nih.gov These types of reactions, which can be either concerted or sequential, are highly efficient for creating cyclic molecules and can be applied to scaffolds like tetrahydrofluorene to generate novel polycyclic systems. scripps.edu

Synthesis of Specific Molecular Fragments for Supramolecular Assembly

The principles of supramolecular chemistry rely on the specific and directional interactions between molecular building blocks. The rigid and well-defined shape of the this compound scaffold can be exploited in the design of molecules for supramolecular assembly. While direct examples involving this specific fluorene derivative in supramolecular assembly were not prominent in the provided search results, the synthesis of natural-product-like lawsones and indenopyrazoles highlights the creation of valuable molecular skeletons from simple starting materials. nih.gov These types of structures, with their potential for specific intermolecular interactions, are relevant to the broader field of supramolecular chemistry.

Intermediates in the Preparation of Specialized Organic Compounds

Beyond its application in the synthesis of complex target molecules, the this compound scaffold and its derivatives serve as crucial intermediates in the preparation of a variety of specialized organic compounds. The regioselective synthesis of novel 2,3,4,4a-tetrahydro-1H-carbazoles from L-menthone via the Fischer indole (B1671886) synthesis is a prime example. rsc.org This reaction yields diastereomers of tetrahydro-1H-carbazoles, which have shown promising inhibitory activities against acetyl- and butyrylcholinesterase. rsc.org This highlights the role of the tetrahydrofluorene core in accessing compounds with specific biological activities.

Computational and Theoretical Investigations of 2,3,4,4a Tetrahydro 1h Fluorene

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While comprehensive DFT studies detailing the complete geometric parameters and electronic properties of 2,3,4,4A-tetrahydro-1H-fluorene are not widely available in the public domain, some research into its formation provides valuable insights.

DFT calculations have been instrumental in elucidating the reaction mechanism leading to this compound. acs.org These studies confirm that the molecule's formation can occur through a gold-catalyzed retro-Buchner reaction. acs.org The calculations show a pathway involving an intramolecular electrophilic attack of a gold(I) carbene on an alkene, forming a key intermediate. acs.org This is followed by a 1,2-hydride shift to yield the final this compound structure. acs.org

Detailed data on the optimized molecular structure, such as bond lengths and angles, as well as electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are not specifically reported in the available literature. Such data would typically be presented in tabular format as shown below, but the source data is not publicly accessible.

Table 1: Hypothetical DFT-Calculated Molecular Structure Parameters of this compound

ParameterBond/AngleValue (Å/°)
Bond LengthC1-C2Data not available
Bond LengthC2-C3Data not available
Bond LengthC4a-C9aData not available
Bond AngleC1-C2-C3Data not available
Dihedral AngleH-C1-C2-HData not available

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Ab-Initio Calculations in Conformational Analysis and Reactivity Prediction

Ab-initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a powerful tool for detailed conformational analysis and predicting reactivity. However, specific ab-initio studies focused on the conformational isomers and reactivity of this compound are not readily found in published research.

Modeling of Reaction Pathways, Transition States, and Energy Surfaces

The modeling of reaction pathways is a key application of computational chemistry, providing a dynamic view of chemical transformations. For this compound, DFT calculations have been successfully used to map out the potential energy surface for its formation in a gold-catalyzed reaction. acs.org

These studies have identified key intermediates and transition states along the reaction coordinate. acs.org For instance, the formation of this compound is shown to proceed through an intermediate designated as IIc , which then undergoes a 1,2-hydride shift to form the product complex IIIc . acs.org A competing reaction pathway, a suprafacial 1,4-metallotropic migration, was found to have a transition state that is 3.9 kcal/mol higher in energy, explaining the selective formation of the this compound isomer. acs.org

The energy profile of this reaction, as determined by DFT, provides a quantitative understanding of the reaction's feasibility and selectivity.

Table 3: Calculated Relative Free Energies for the Formation of this compound

SpeciesDescriptionRelative Free Energy (kcal/mol)
Ic Reactant ComplexReference
IIc IntermediateData not available
TS (1,2-H shift) Transition StateData not available
IIIc Product ComplexData not available
TS (1,4-migration) Competing Transition State+3.9 (relative to TS for 1,2-H shift) acs.org

Examination of Intermolecular Interactions and Their Influence on Supramolecular Architecture (e.g., in fluorinated derivatives)

The study of intermolecular interactions is crucial for understanding how molecules assemble into larger structures, which dictates the properties of materials. There is no specific research available on the intermolecular interactions and supramolecular architecture of fluorinated derivatives of this compound.

However, general studies on fluorinated polycyclic aromatic hydrocarbons (PAHs) indicate that the introduction of fluorine can significantly alter their crystal packing and electronic properties. Fluorine's high electronegativity and the potential for non-covalent interactions, such as halogen bonding, can lead to unique supramolecular assemblies. In other systems, fluorination has been shown to influence solubility and semiconducting behavior. While these general principles are known, their specific application to the this compound system remains an unexplored area of research.

Broader Academic Impact and Future Research Directions for 2,3,4,4a Tetrahydro 1h Fluorene

Contribution to Materials Science Research

The fluorene (B118485) core is a well-established building block in materials science, particularly in the realm of organic electronics. The tetrahydrofluorene framework offers a strategic modification of this core, enabling the development of materials with tailored properties.

Exploration as Structural Scaffolds in Organic Electronic Devices and Optoelectronic Materials Research

Derivatives of fluorene are integral to the advancement of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Polyfluorenes, which are polymers incorporating the fluorene unit, are noted for their high photoluminescence quantum efficiency and charge carrier mobility. researchgate.netwikipedia.org The introduction of the tetrahydro- modification to the fluorene scaffold allows for precise control over the electronic properties of these materials. By adjusting the degree of saturation, researchers can tune the band gap and energy levels of the resulting polymers, thereby optimizing their performance in electronic devices. wikipedia.org For instance, copolymerization of fluorene derivatives with other monomers can shift the emission color across the visible spectrum, a critical feature for developing full-color displays. wikipedia.org

Development of Novel Materials via Tetrahydrofluorene-Based Architectures

The tetrahydrofluorene skeleton serves as a foundation for constructing novel polymeric and molecular materials. The functionalization of this core can lead to materials with unique thermal, mechanical, and optical properties. For example, the synthesis of polyfluorene derivatives with ester functional groups allows for subsequent polymer reactions, such as hydrolysis to create water-soluble polymers or reduction to introduce hydroxy functionalities. researchgate.net This adaptability makes tetrahydrofluorene-based architectures promising for applications beyond electronics, including sensors, membranes, and specialty plastics. researchgate.net The ability to create both homopolymers and copolymers from fluorene-based monomers provides a vast design space for new materials. researchgate.net

Relevance in Medicinal Chemistry Research as Core Structures for Derivatization

The structural rigidity and synthetic accessibility of the tetrahydrofluorene core make it an attractive scaffold in medicinal chemistry for the design and synthesis of new bioactive molecules. Its tricyclic nature provides a three-dimensional framework that can be strategically decorated with various functional groups to interact with biological targets.

The tetrahydrofluorene nucleus is a key intermediate in the synthesis of various natural products and their analogues, including certain terpenoids. kyoto-u.ac.jpscispace.com By modifying the core structure, medicinal chemists can explore new chemical space in the search for compounds with therapeutic potential against a range of diseases. The development of new synthetic methods, such as palladium-catalyzed C(sp³)–H activation, has further expanded the ability to create diverse libraries of tetrahydrofluorene derivatives for biological screening. kyoto-u.ac.jpscispace.com For example, derivatives of similar heterocyclic systems like tetrahydroacridine have shown significant cytotoxic activity against cancer cell lines. nih.gov

Development of Innovative Methodologies in Contemporary Organic Synthesis

The pursuit of efficient and selective methods for constructing the tetrahydrofluorene ring system has driven innovation in synthetic organic chemistry. Traditional methods like Friedel-Crafts reactions and Diels-Alder reactions often require harsh conditions and can suffer from a lack of regioselectivity. scispace.com

To overcome these limitations, modern synthetic strategies have been developed. One notable advancement is the use of palladium(0)-catalyzed benzylic C(sp³)–H activation to construct the tetrahydro-2H-fluorene core. kyoto-u.ac.jpscispace.com This method offers a more controlled and efficient route to these structures. The development of such innovative synthetic routes is crucial not only for accessing tetrahydrofluorene itself but also for providing tools that can be applied to the synthesis of other complex molecules. nih.gov The ongoing effort to create more streamlined and atom-economical syntheses continues to be a significant area of research.

Exploration of Uncharted Reactivity and Novel Derivatization Opportunities

The unique arrangement of saturated and unsaturated carbons in 2,3,4,4A-tetrahydro-1H-fluorene offers a rich landscape for exploring new chemical reactions and derivatization strategies. The double bond within certain isomers of tetrahydrofluorene is a key site for functionalization, allowing for the introduction of various chemical groups to build more complex molecular architectures. kyoto-u.ac.jpscispace.com

Future research will likely focus on uncovering new ways to selectively functionalize both the aromatic and aliphatic portions of the molecule. This could involve leveraging modern catalytic methods to activate specific C-H bonds, enabling the direct attachment of new substituents. Such explorations will not only expand the library of accessible tetrahydrofluorene derivatives but also contribute to a deeper understanding of the fundamental reactivity of such fused ring systems.

Advancements in Computational Modeling for Rational Design of Novel Tetrahydrofluorene Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. In the context of tetrahydrofluorene research, computational modeling can provide valuable insights into molecular geometry, electronic structure, and reactivity. nih.govirb.hr

By performing DFT calculations, researchers can predict the outcomes of chemical reactions, understand the mechanisms of rearrangements, and analyze the electronic properties of newly designed derivatives. nih.gov This predictive power allows for a more rational and efficient approach to designing novel tetrahydrofluorene-based materials and therapeutic agents. For example, computational studies can help in designing molecules with specific electronic properties for optoelectronic applications or in predicting the binding affinity of a derivative to a biological target in medicinal chemistry. As computational methods continue to advance in accuracy and efficiency, their role in guiding the synthesis and application of tetrahydrofluorene derivatives will undoubtedly grow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.